molecular formula C5H11ClN2O3 B1338717 Methyl 2-(2-aminoacetamido)acetate hydrochloride CAS No. 2776-60-5

Methyl 2-(2-aminoacetamido)acetate hydrochloride

Cat. No.: B1338717
CAS No.: 2776-60-5
M. Wt: 182.6 g/mol
InChI Key: RZOAGVGJBLVHIZ-UHFFFAOYSA-N
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Description

Introduction and Nomenclature

Chemical Identity and Significance

Methyl 2-(2-aminoacetamido)acetate hydrochloride is an amino acid derivative characterized by its dipeptide structure with a terminal methyl ester group. The compound exhibits the molecular formula C5H11ClN2O3 with a molecular weight of 182.61 grams per mole. This chemical entity represents the hydrochloride salt form of methyl glycylglycinate, where the dipeptide glycylglycine has been esterified at its carboxyl terminus and protonated at its amino terminus to form a stable crystalline salt.

The chemical significance of this compound extends beyond its structural characteristics to encompass its functional role in peptide chemistry. As a protected dipeptide derivative, it serves as an intermediate in peptide synthesis methodologies and provides researchers with a stable, water-soluble form of the glycylglycine methyl ester. The hydrochloride salt formation enhances the compound's stability and handling properties, making it particularly valuable for laboratory applications and synthetic procedures.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl [(aminoacetyl)amino]acetate hydrochloride, reflecting its systematic chemical structure. This nomenclature clearly indicates the presence of two glycine residues connected via an amide bond, with the terminal carboxyl group esterified with methanol and the entire molecule existing as a hydrochloride salt.

Historical Context in Peptide Chemistry

The development and utilization of this compound must be understood within the broader historical context of peptide synthesis evolution. The compound's significance emerges from the fundamental challenges that peptide chemists have faced in developing efficient synthetic methodologies for peptide construction.

Historical peptide synthesis approaches have consistently grappled with the need for stable, reactive amino acid and peptide derivatives that could undergo controlled coupling reactions without unwanted side reactions. The development of amino acid methyl esters represented a crucial advancement in this field, as these derivatives provided the necessary reactivity for peptide bond formation while maintaining sufficient stability for handling and storage.

Research into peptide synthesis methodologies has demonstrated that amino acid methyl ester hydrochlorides offer significant advantages over their free base counterparts in terms of shelf stability and handling characteristics. The hydrochloride salt form prevents the dimerization and polymerization reactions that frequently occur with free amino acid esters, particularly glycine derivatives, which tend to form diketopiperazines when stored at room temperature.

The historical significance of dipeptide methyl esters like this compound extends to their role in understanding peptide chemistry fundamentals. These compounds have served as model systems for studying peptide bond formation, hydrolysis reactions, and stereochemical considerations in peptide synthesis. Their relatively simple structure combined with their representative peptide characteristics has made them invaluable tools for peptide chemistry research and education.

Nomenclature and Synonyms

Glycylglycine Methyl Ester Hydrochloride

The systematic nomenclature glycylglycine methyl ester hydrochloride represents the most descriptive and chemically informative name for this compound. This designation clearly identifies the compound as a dipeptide consisting of two glycine residues connected by a peptide bond, with the carboxy-terminal glycine esterified with methanol and the entire molecule existing as a hydrochloride salt. This nomenclature follows established peptide naming conventions where peptides are named from the amino terminus to the carboxy terminus.

The term "glycylglycine" specifically indicates that the amino-terminal residue is glycine connected to a carboxy-terminal glycine residue through an amide bond. The "methyl ester" designation specifies that the carboxy-terminal carboxyl group has been esterified with methanol, while "hydrochloride" indicates the salt form of the compound. This comprehensive naming system provides complete structural information and is widely recognized in both academic and commercial chemical databases.

Research documentation consistently employs this nomenclature in peptide synthesis literature, where the compound serves as both a synthetic intermediate and a model dipeptide for mechanistic studies. The systematic nature of this naming convention facilitates clear communication among researchers and ensures accurate identification of the compound across different chemical databases and literature sources.

H-Gly-Gly-OMe HCl

The abbreviated nomenclature H-Gly-Gly-OMe HCl represents the standard peptide chemistry notation for this compound, widely employed in specialized peptide research literature. In this notation system, "H" indicates a free amino terminus, "Gly" represents glycine residues, "OMe" specifies the methyl ester functionality, and "HCl" denotes the hydrochloride salt form. This condensed notation provides essential structural information while maintaining brevity for use in chemical formulas and reaction schemes.

The peptide chemistry community has adopted this notation as a standard for representing amino acid and peptide derivatives in both academic publications and commercial chemical catalogs. The systematic nature of this abbreviation allows for rapid identification of the compound's key structural features while maintaining compatibility with established peptide nomenclature conventions.

Commercial suppliers frequently employ this notation in their chemical catalogs and product listings, reflecting its widespread acceptance within the peptide chemistry community. The notation's efficiency makes it particularly valuable for synthetic scheme representations and chemical inventory management systems where space considerations are important.

Methyl Glycylglycinate Hydrochloride

The nomenclature methyl glycylglycinate hydrochloride represents an alternative systematic naming approach that emphasizes the ester functionality of the compound. This designation treats the glycylglycine portion as the base structure and specifically identifies the methyl ester formation at the carboxy terminus. The term "glycylglycinate" indicates the anionic form of glycylglycine, which when esterified becomes methyl glycylglycinate.

This nomenclature variant appears frequently in chemical databases and regulatory documentation where precise chemical classification is required. The term provides clarity regarding the compound's ionic character and ester functionality, making it particularly useful for regulatory and safety documentation where chemical classification accuracy is paramount.

Research literature occasionally employs this nomenclature when discussing the compound's chemical properties or synthetic applications, particularly in contexts where the ester functionality is the primary focus of discussion. The systematic nature of this naming convention ensures compatibility with chemical database search algorithms and classification systems.

Classification within Amino Acid Derivatives

This compound falls within the broad classification of amino acid derivatives, specifically representing a protected dipeptide methyl ester hydrochloride salt. This classification encompasses compounds derived from natural amino acids through chemical modification, including esterification, amidation, and salt formation. The compound's classification as an amino acid derivative reflects its structural relationship to the natural amino acid glycine and its functional role in peptide chemistry.

The compound's classification as a dipeptide derivative places it within a specific subcategory of amino acid derivatives characterized by the presence of one peptide bond. This classification distinguishes it from simple amino acid esters, which contain only a single amino acid residue, and from larger peptide derivatives containing multiple peptide bonds. The dipeptide classification is functionally significant because it represents the simplest form of peptide structure while maintaining all the essential chemical characteristics of larger peptides.

Within the context of peptide chemistry, this compound is classified as a protected peptide building block. The methyl ester protection of the carboxy terminus and the hydrochloride salt formation at the amino terminus represent protective strategies that facilitate synthetic manipulation while preventing unwanted side reactions. This classification is crucial for understanding the compound's synthetic utility and its role in peptide synthesis methodologies.

The compound's classification extends to its role as a pharmaceutical intermediate and research chemical. This classification reflects its applications in drug development research and its use as a synthetic building block for more complex pharmaceutical compounds. The pharmaceutical classification encompasses considerations of purity requirements, analytical specifications, and quality control standards that are essential for research applications.

Registry Information and Identification

The Chemical Abstracts Service registry number for this compound is 2776-60-5, providing definitive identification for this compound across chemical databases and regulatory systems. This registry number serves as a unique identifier that eliminates ambiguity in chemical identification and facilitates accurate communication among researchers, suppliers, and regulatory agencies. The CAS number system provides global standardization for chemical identification, ensuring consistent recognition of the compound regardless of nomenclature variations.

The compound's registry information includes multiple database identifiers that facilitate comprehensive chemical information retrieval. The MDL number MFCD00039056 provides identification within the Accelrys chemical database system, while various supplier-specific catalog numbers enable procurement from commercial sources. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and commercial systems.

Table 1: Registry and Identification Information

Identifier Type Value Database/System
CAS Registry Number 2776-60-5 Chemical Abstracts Service
MDL Number MFCD00039056 Accelrys Database
Molecular Formula C5H11ClN2O3 Multiple Sources
Molecular Weight 182.61 g/mol Calculated
PubChem CID Various PubChem Database

International chemical regulatory systems utilize these registry numbers for compound classification and tracking purposes. The CAS registry number appears in safety data sheets, regulatory filings, and international chemical inventories, ensuring consistent identification across different jurisdictions and regulatory frameworks. This standardization is essential for international trade, regulatory compliance, and research collaboration.

Table 2: Physical and Chemical Properties

Property Value Reference Source
Physical Form Solid
Purity 97% minimum
Storage Temperature Ambient/2-8°C
Solubility Water-soluble
Melting Point 175°C (decomposition)

The compound's identification extends to spectroscopic and analytical characterization data that provide definitive structural confirmation. Nuclear magnetic resonance spectroscopy data, mass spectrometry fragmentation patterns, and infrared spectroscopy signatures serve as additional identification tools for research and quality control applications. These analytical parameters ensure accurate compound identification and purity assessment in research and commercial applications.

Properties

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOAGVGJBLVHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515690
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2776-60-5
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-aminoacetamido)acetate hydrochloride
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Biological Activity

Methyl 2-(2-aminoacetamido)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by its methyl ester and aminoacetamido functional groups. Its chemical formula is C₅H₈ClN₃O₃, which indicates the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, highlighting the potential of this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits notable antibacterial activity against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. In comparative studies, similar compounds demonstrated MIC values that suggest effective inhibition of these pathogens .
  • Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results:

  • Cytotoxicity Studies : In vitro assays have shown that related amide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 2-(2-aminoacetamido)acetate were tested against HepG2 liver cancer cells with IC50 values indicating significant cytotoxicity .
  • Selectivity : The therapeutic index (TI) calculated for these compounds suggests that they may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • Radical Scavenging Assays : Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have demonstrated that certain derivatives can effectively scavenge free radicals, thereby exhibiting potential protective effects against oxidative stress .
  • Comparative Analysis : The antioxidant activity of these compounds was found to be comparable to established antioxidants like vitamin C, suggesting their potential utility in formulations aimed at combating oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, E. coli, C. albicansSignificant inhibition at low MIC values
AnticancerHepG2 liver cancer cellsIC50 = 3.57 µM; selective toxicity
AntioxidantDPPH and ABTS assaysComparable scavenging to vitamin C

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-aminoacetamido)acetate hydrochloride serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The compound's ability to participate in various chemical reactions makes it suitable for creating derivatives with enhanced biological activities.

Key Applications:

  • Synthesis of Peptides : This compound is utilized as a building block in peptide synthesis, particularly for generating peptides with specific functionalities. The presence of the acetamido group facilitates the formation of stable peptide bonds, which are crucial for the stability and efficacy of peptide drugs .
  • Drug Development : It can be modified to create prodrugs or targeted drug delivery systems, enhancing the therapeutic index of existing drugs by improving their pharmacokinetic properties .

Bioconjugation

The unique functional groups present in this compound enable its use in bioconjugation strategies. This process involves linking biomolecules such as proteins or antibodies to therapeutic agents, allowing for targeted delivery and reduced side effects.

Applications in Bioconjugation:

  • Antibody-Drug Conjugates (ADCs) : The compound can serve as a cleavable linker in ADCs, where it facilitates the selective release of cytotoxic agents within target cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy .
  • Fluorescent Probes : Its reactive methyl ester group allows for coupling with fluorescent dyes, enabling bioimaging applications and tracking of biomolecules in biological systems.

Research Case Studies

Several studies highlight the applications and effectiveness of this compound in various research contexts:

StudyFocusFindings
MDPI Study on Amide DerivativesInvestigated hemostatic activityThis compound derivatives showed promising results in enhancing clotting mechanisms, indicating potential therapeutic applications in wound healing .
Peptide Synthesis ResearchExplored novel peptide constructsThe compound was successfully incorporated into peptide chains, demonstrating its utility as a versatile building block for synthesizing complex peptides with specific bioactivities .
ADC DevelopmentEvaluated linker efficiencyThe study confirmed that using this compound as a linker resulted in effective release profiles for cytotoxic drugs when tested on cancer cell lines.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds vary in ester groups, side-chain modifications, and substituents, which critically affect their physicochemical and biological behaviors:

Compound Name Key Structural Features Reference
Methyl 2-(2-aminoacetamido)acetate HCl Methyl ester, glycine backbone, acetamido group, hydrochloride salt Inferred
tert-Butyl 2-(2-aminoacetamido)acetate tert-Butyl ester (bulkier group), no salt; increased lipophilicity
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl Ethyl ester, aromatic substitution (methoxybenzoate), hydrochloride salt
6-(2-Aminoacetamido)hexanoic acid HCl Hexanoic acid chain (carboxylic acid), hydrochloride salt; higher polarity
2-[(Diethylamino)acetamido]acetophenone thiosemicarbazone Diethylamino group, thiosemicarbazone moiety; enhanced APN inhibition

Key Observations :

  • Ester Group Impact: Methyl esters (e.g., Methyl 2-(2-aminoacetamido)acetate HCl) are less lipophilic than tert-butyl analogs but more metabolically stable than ethyl esters .
  • Substituent Effects : Aromatic substitutions (e.g., in ) or thiosemicarbazone moieties () confer distinct bioactivities, such as antiproliferative effects .

Physicochemical Properties

Data from related compounds highlight trends in solubility, melting points, and stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Traits Reference
Methyl 2-(2-aminoacetamido)acetate HCl C5H11ClN2O3 182.61 Not reported High aqueous solubility (salt) Inferred
6-(2-Aminoacetamido)hexanoic acid HCl C8H17ClN2O3 224.69 120–123 Moderate (carboxylic acid)
4-[2-(4-Methylpiperazine)acetamido]acetophenone thiosemicarbazone HCl C17H25ClN6OS 420.94 Not reported Low (aromatic, bulky groups)
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl C13H19ClN2O5 318.75 Not reported Moderate (ester, aromatic)

Key Observations :

  • Melting Points : Hydrochloride salts (e.g., 120–123°C in ) typically exhibit higher melting points due to ionic interactions .
  • Solubility : Methyl esters balance lipophilicity and aqueous solubility better than tert-butyl or aromatic analogs .
Hemostatic and Hemolytic Activity
  • 6-(2-Aminoacetamido)hexanoic acid HCl (): Demonstrated low hemolytic activity (≤10% at 1 mM), suggesting biocompatibility for hemostatic applications .
  • Methyl 2-(2-aminoacetamido)acetate HCl: Likely low hemolysis due to structural similarity, but untested.
Antiproliferative and APN Inhibition
  • Compound 22-4-1 (): IC50 of 3.4 µmol/L for APN inhibition; antiproliferative in APN-expressing cell lines (THP-1, MCF-7) .
  • Para-substituted analogs : Showed higher activity than meta/ortho isomers, emphasizing positional effects .

Key Observations :

  • APN Linkage: Antiproliferative effects correlate with APN inhibition in analogs, but Methyl 2-(2-aminoacetamido)acetate HCl lacks the thiosemicarbazone moiety critical for this activity .
  • Structural Moieties : Thiosemicarbazones and aromatic groups enhance target binding, absent in the methyl ester analog .

Preparation Methods

Amino Group Protection

The initial step involves protecting the amino group of glycine methyl ester hydrochloride to prevent unwanted reactions during subsequent steps. This is typically achieved by reacting glycine methyl ester hydrochloride with tert-Butyl dicarbonate (Boc2O) in the presence of a base catalyst such as sodium carbonate or N-methylmorpholine.

  • Reaction conditions:

    • Solvent: ethers (e.g., methyl tert-butyl ether) or varsol
    • Temperature: 0 to 30 °C
    • Molar ratios: glycine methyl ester hydrochloride to Boc2O = 1.0 : 1.0–2.0; glycine methyl ester hydrochloride to base = 1.0 : 1.0–4.0
    • Reaction time: 1–2 hours
  • Outcome:

    • Formation of Boc-glycine methyl ester with yields around 95–96%
    • Purity by gas chromatography (GC) approximately 98.8–98.9%
    • Example NMR data: 1H NMR (300 MHz, CDCl3) δ 1.38–1.42 (tert-butyl methyls), δ 3.56–3.68 (methyl ester), δ 3.88–3.90 (methylene), δ 7.87–7.90 (amino proton)

Amide Bond Formation via Amination

The protected intermediate (Boc-glycine methyl ester) undergoes amination to form the desired amide linkage. This is performed by reacting the Boc-protected ester with dimethylamine under controlled pressure and temperature.

  • Reaction conditions:

    • Solvent: ethers such as methyl tert-butyl ether (MTBE)
    • Temperature: 30–60 °C
    • Pressure: 0.1–1.0 MPa
    • Molar ratio: Boc-glycine methyl ester to dimethylamine = 1.0 : 10.0–25.0
    • Reaction time: 24 hours
  • Outcome:

    • Formation of N,N-dimethyl-Boc-glycine amide intermediate
    • Yield: approximately 90–91%
    • Purity: GC purity around 98.6–99.2%

Deprotection and Hydrochloride Salt Formation

The final step involves removal of the Boc protecting group and conversion of the free amine to its hydrochloride salt. This is achieved by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or ethanol.

  • Reaction conditions:

    • Solvent: ethyl acetate or 34% ethanol solution of hydrogen chloride
    • Temperature: 40 ± 2 °C
    • Molar ratio: hydrochloric acid to intermediate = 4.0 equivalents
    • Reaction time: 1 hour
  • Outcome:

    • Crystallization of Methyl 2-(2-aminoacetamido)acetate hydrochloride
    • Yield: 90–91%
    • Purity: GC purity ≥ 99.0%
    • NMR data: 1H NMR (300 MHz, CDCl3) δ 2.90 (N-methyl protons), δ 3.54 (methylene protons), δ 5.12 (amino protons)

Summary Table of Preparation Steps

Step Reactants/Conditions Yield (%) Purity (%) Key Notes
Amino Protection Glycine methyl ester HCl + Boc2O, base, 0–30 °C 95–96 98.8–98.9 Boc-glycine methyl ester formed
Amide Formation Boc-glycine methyl ester + dimethylamine, 30–60 °C, 0.1–1.0 MPa 90–91 98.6–99.2 N,N-dimethyl-Boc-glycine amide intermediate
Deprotection & Salt Formation Intermediate + HCl in ethyl acetate/ethanol, 40 °C 90–91 ≥ 99.0 Final product crystallized as hydrochloride salt

Research Findings and Industrial Relevance

  • The described method uses readily available and inexpensive raw materials such as glycine methyl ester hydrochloride and tert-Butyl dicarbonate.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which facilitates safer and more environmentally friendly production.
  • The process is scalable to industrial levels, with reported batch sizes up to 500 L reactors.
  • The overall yield of the multi-step process is approximately 78–82%, with consistently high purity (>99%) suitable for pharmaceutical and biochemical applications.
  • The method minimizes waste generation and simplifies purification steps, enhancing cost-effectiveness and sustainability.

Additional Notes

  • The compound is commercially available with purity specifications typically ≥97%, confirming the effectiveness of these preparation methods.
  • Storage recommendations include argon atmosphere and room temperature to maintain stability.
  • Analytical data such as NMR and GC are critical for confirming the identity and purity of intermediates and final product.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction solvents (e.g., ethanol or methanol) and reflux conditions to stabilize intermediates and reduce side reactions . Stepwise coupling of 2-aminoacetamide derivatives with methyl chloroacetate under alkaline conditions (e.g., NaOH or K₂CO₃) minimizes hydrolysis of the ester group . Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity, while monitoring reaction progress with TLC or HPLC ensures reproducibility .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combined ¹H-NMR and ¹³C-NMR spectroscopy confirms the presence of the aminoacetamido backbone and methyl ester group, with characteristic peaks at δ 2.1–2.5 ppm (amide protons) and δ 3.7 ppm (ester methyl group) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 210.7 for [M+H]⁺), while IR spectroscopy identifies key functional groups (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) . Purity assessment via HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability studies show degradation occurs via hydrolysis of the ester group in humid environments. Store at –20°C in airtight, desiccated containers to minimize moisture exposure . Accelerated aging tests (40°C/75% RH for 6 months) coupled with HPLC analysis can predict shelf life. Lyophilization improves stability for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies reveal that substituting the methyl ester with bulkier alkyl groups (e.g., ethyl or benzyl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility . Introducing electron-withdrawing groups (e.g., halogens) on the aromatic ring improves antimicrobial activity by disrupting bacterial membrane integrity . Quantitative SAR (QSAR) models using DFT calculations predict logP and polar surface area to optimize bioavailability .

Q. How can researchers resolve contradictions in reported hemolytic activity of aminoacetamido derivatives?

  • Methodological Answer : Discrepancies arise from variations in hemolysis assay protocols. Standardize testing using fresh human plasma (1–5% compound concentration) and include SDS (positive control) and DMSO (negative control) . Measure absorbance at 540 nm to quantify hemoglobin release, and normalize data to cell-free blanks. Conflicting results may stem from batch-to-batch impurities; repeat assays with HPLC-purified batches .

Q. What computational strategies are effective for predicting the compound’s interactions with neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding to NMDA receptors, focusing on the aminoacetamido group’s interaction with GluN2B subunits . MD simulations (GROMACS) over 100 ns reveal stability of hydrogen bonds between the compound and active-site residues (e.g., Arg485 and Asp732). Validate predictions with in vitro electrophysiology (patch-clamp) in neuronal cell lines .

Q. What experimental designs mitigate off-target effects in anticancer studies involving this compound?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to identify off-target pathways (e.g., apoptosis regulators Bcl-2 or caspases) . Dose-response curves (0.1–100 µM) in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) differentiate selective cytotoxicity. Combine with transcriptomics (RNA-seq) to map gene expression changes linked to unintended targets .

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